molecular formula C9H7ClN2O2 B1372939 Methyl 5-chloro-1H-indazole-7-carboxylate CAS No. 1260851-42-0

Methyl 5-chloro-1H-indazole-7-carboxylate

Cat. No.: B1372939
CAS No.: 1260851-42-0
M. Wt: 210.62 g/mol
InChI Key: FZWZHQQUHUQHPN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a methyl ester group at the 7th position and a chlorine atom at the 5th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Methyl 5-chloro-1H-indazole-7-carboxylate is a derivative of the indazole family . Indazoles are known to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, allowing DNA repair mechanisms to correct any damage .

Biochemical Pathways

Indazole derivatives are known to impact various biochemical pathways due to their interaction with different kinases . The inhibition of these kinases can affect downstream signaling pathways, leading to changes in cell proliferation, apoptosis, and DNA repair .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier .

Result of Action

The inhibition of kinases by indazole derivatives can lead to changes in cell cycle progression, dna repair mechanisms, and apoptosis . These changes can have significant effects on cellular function and could potentially be exploited for therapeutic purposes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of the compound .

Biochemical Analysis

Biochemical Properties

Methyl 5-chloro-1H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit enzymes involved in the production of pro-inflammatory mediators . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the levels of certain metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization under acidic conditions to yield the indazole core. The final step involves esterification with methanol to obtain the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 5-chloro-1H-indazole-7-carboxylate can be compared with other indazole derivatives such as:

  • Methyl 5-bromo-1H-indazole-7-carboxylate
  • Methyl 5-fluoro-1H-indazole-7-carboxylate
  • Methyl 5-iodo-1H-indazole-7-carboxylate

These compounds share a similar indazole core but differ in the substituents at the 5th position. The presence of different halogens (chlorine, bromine, fluorine, iodine) can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications .

Properties

IUPAC Name

methyl 5-chloro-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWZHQQUHUQHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-amino-5-chloro-3-methylbenzoate (6.6 g, 33.1 mmol) was dissolved in CHCl3 (90 mL) then cooled in an icebath while acetic anhydride (7.2 mL, 76.1 mmol) was added dropwise. After the addition was complete, the reaction mixture was stirred at room temperature for ca. 1 h, then KOAc (650 mg, 6.6 mmol) was added, followed by isoamyl nitrite (9.7 mL, 72.8 mmol). The reaction mixture was heated under reflux until the reaction was complete by TLC (overnight). While cooling to room temperature, precipitation was observed. The precipitate was collected and dried to afford methyl 5-chloro-1H-indazole-7-carboxylate as a yellow solid (4.83 g, 69%): 1H NMR (300 MHz, CDCl3) δ 11.25 (s, 1H), 8.10 (s, 1H), 8.05 (s, 3H), 7.97 (s, 1H), 4.09 (s, 1H); MS (ESI+) m/z 211 (M+H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
KOAc
Quantity
650 mg
Type
reactant
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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